
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-methylacetamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-methylacetamide is a synthetic organic compound that belongs to the class of thiolane derivatives This compound is characterized by the presence of a thiolane ring with a dioxo functional group, a fluorophenoxy group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-methylacetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiolane Ring: Starting with a suitable dithiolane precursor, the thiolane ring can be formed through cyclization reactions under acidic or basic conditions.
Introduction of the Dioxo Group: The dioxo functional group can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through nucleophilic substitution reactions, where a fluorophenol derivative reacts with an appropriate leaving group on the thiolane ring.
Formation of the Methylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation of the thiolane ring or other functional groups.
Reduction: Reduction of the dioxo group to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-methylacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiolan-3-yl derivatives: Compounds with similar thiolane ring structures.
Fluorophenoxy derivatives: Compounds with similar fluorophenoxy groups.
Methylacetamide derivatives: Compounds with similar methylacetamide moieties.
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-methylacetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-15(11-6-7-20(17,18)9-11)13(16)8-19-12-4-2-10(14)3-5-12/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRESKEMZUJLBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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